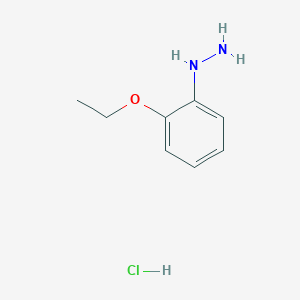

(2-Ethoxyphenyl)hydrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-ethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-11-8-6-4-3-5-7(8)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMLIESUALCWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyphenyl Hydrazine Hydrochloride

Traditional Batch Synthesis Approaches

Batch synthesis remains a common method for the production of (2-Ethoxyphenyl)hydrazine (B99849) hydrochloride, particularly in laboratory settings and for smaller-scale industrial manufacturing.

The most conventional route to (2-Ethoxyphenyl)hydrazine hydrochloride involves a two-step process starting from 2-ethoxyaniline. guidechem.com The initial step is a diazotization reaction, where 2-ethoxyaniline is treated with a diazotizing agent, typically sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures. google.com This reaction converts the primary aromatic amine into a diazonium salt, specifically 2-ethoxyphenyldiazonium chloride.

The general mechanism for diazotization involves the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. youtube.com The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO+), which acts as the electrophile and reacts with the amine group of 2-ethoxyaniline to form an N-nitrosoamine intermediate. youtube.com Subsequent tautomerization and protonation, followed by the elimination of water, yields the diazonium salt. youtube.com

The resulting diazonium salt is a highly reactive intermediate and is typically not isolated. lookchem.com It is immediately subjected to a reduction step to form the corresponding hydrazine (B178648). A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. guidechem.com The tin(II) chloride reduces the diazonium group to a hydrazine, which is then isolated as its hydrochloride salt. An alternative reducing agent that can be employed is sodium sulfite (B76179), which can help avoid issues related to tin waste in post-processing. lookchem.com

A typical laboratory-scale synthesis is described as follows: 2-ethylaniline (B167055) is vigorously stirred in a solution of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature between 8°C and 14°C, to form the diazonium salt. Subsequently, a solution of tin(II) chloride dihydrate in a mixture of concentrated hydrochloric acid and water is added over several hours while keeping the temperature between 5°C and 10°C. After an extended reaction time, the solid product is collected, purified by recrystallization from water with decolorizing carbon, and then precipitated by the addition of concentrated hydrochloric acid in an ice bath to yield (2-ethylphenyl)hydrazine (B189390) hydrochloride. While this example uses 2-ethylaniline, the process is analogous for 2-ethoxyaniline.

The yield and purity of this compound are highly dependent on the strict control of reaction parameters. Key variables include temperature, reagent concentration, and the rate of addition of reagents.

Diazotization reactions are exothermic and the resulting diazonium salts are thermally unstable, necessitating low-temperature conditions, typically between 0°C and 5°C, to prevent decomposition and the formation of byproducts. google.com Maintaining a low temperature throughout the addition of sodium nitrite and the subsequent reduction is critical for maximizing the yield of the desired product.

The molar ratios of the reactants also play a crucial role. For instance, in the synthesis of a similar compound, 4-methoxyphenylhydrazine hydrochloride, the molar ratio of aniline (B41778) to hydrochloric acid to sodium nitrite is specified as 1:(2.3-3.2):(1-1.1). google.com The use of an appropriate excess of acid is necessary to ensure the complete diazotization and to maintain the stability of the diazonium salt.

The choice of acid can also influence the outcome. While hydrochloric acid is commonly used, sulfuric acid is sometimes preferred, especially if the subsequent step involves hydrolysis, as it can prevent the introduction of competing chloride nucleophiles. google.com However, the use of a mixed organic acid/sulfuric acid medium has been shown to improve the solubility of the aniline starting material and lead to a more efficient and homogeneous conversion to the diazonium salt. google.comgoogle.com

Purification of the final product is typically achieved through recrystallization. The crude product can be dissolved in hot water, treated with decolorizing carbon to remove colored impurities, and then reprecipitated by the addition of concentrated hydrochloric acid and cooling.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0-5°C for diazotization | Minimizes decomposition of unstable diazonium salt intermediate. |

| **Reagent Molar Ratio (Aniline:HCl:NaNO₂) ** | 1:(2.3-3.2):(1-1.1) | Ensures complete reaction and stability of the diazonium salt. |

| Acid Medium | Mixed organic acid/sulfuric acid | Improves solubility and conversion efficiency. |

| Purification | Recrystallization with activated carbon | Removes impurities to achieve high purity product. |

Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has emerged as a powerful alternative to traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and related compounds. researchgate.netbeilstein-journals.org

Microreactors, with their high surface-area-to-volume ratios, enable superior heat and mass transfer compared to batch reactors. researchgate.net This allows for precise control over reaction parameters and significantly reduces reaction times. researchgate.net The synthesis of aryl hydrazines, which involves highly energetic and potentially explosive diazonium salt intermediates, is particularly well-suited for microreactor technology as the small reaction volumes inherently minimize safety risks. researchgate.net

In a continuous-flow process for the synthesis of the analogous 2-ethylphenylhydrazine hydrochloride, the generation of the diazonium salt and its subsequent reduction are performed in a tandem loop reactor. lookchem.comscite.ai This approach avoids the isolation of the hazardous diazonium intermediate. lookchem.com The total residence time for the synthesis can be reduced to less than 31 minutes by increasing the reaction temperature, which is possible due to the efficient heat dissipation in the microreactor system. scite.ai

Kinetic modeling is a crucial tool for understanding and optimizing continuous-flow processes. digitellinc.commdpi.com By developing a kinetic model, the effects of various parameters such as initial concentration, reaction temperature, and molar ratios on selectivity and yield can be simulated and predicted. researchgate.net This allows for the efficient identification of optimal reaction conditions without extensive experimental screening.

For instance, in a microreactor synthesis of a similar compound, a kinetic model was developed by first postulating a reaction mechanism based on the reaction order. researchgate.net A series of validation experiments were then conducted to confirm the accuracy of the model across a range of concentrations and temperatures. researchgate.net This model-guided optimization led to a significant improvement in the selectivity (96.9%) and yield (92.5%) of the desired product. researchgate.net The use of transient flow methods can also provide new insights into reaction mechanisms, as demonstrated in the kinetic study of the Knorr pyrazole (B372694) synthesis involving phenylhydrazine (B124118). imperial.ac.uk

A key advantage of continuous-flow synthesis is the ability to minimize the accumulation of hazardous intermediates like diazonium salts and hydrazines. researchgate.net By telescoping reaction steps, where the output of one reactor is directly fed into the next, the unstable intermediates are consumed as they are formed. researchgate.net

In the continuous-flow synthesis of N-aryl pyrazoles from anilines, a three-step telescoped approach was employed. researchgate.net The aniline was first diazotized, followed by reduction with tin(II) chloride to give the hydrazine, which then reacted further. researchgate.net This methodology enabled the safe scale-up of the process by minimizing the inventory of the potentially explosive diazonium salt and hydrazine intermediates. researchgate.net Similarly, in the synthesis of 2-ethylphenylhydrazine hydrochloride, the in-situ generation of the diazonium salt and its immediate reduction in a continuous-flow reactor were key to a safer and more efficient process. lookchem.comscite.ai The use of aqueous hydrazine solutions, when applicable, can also mitigate risks associated with the flammability, explosivity, and toxicity of anhydrous hydrazine. acs.org

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound on an industrial scale is a multi-faceted decision, balancing economic viability with environmental and safety considerations. The two main approaches, a traditional batch synthesis and a modern continuous flow process, offer distinct advantages and disadvantages.

Efficiency and Scalability Assessments

The efficiency and scalability of a synthetic process are critical determinants of its industrial applicability. These factors are often interconnected, with a highly efficient laboratory-scale reaction not always translating to a scalable and economically viable industrial process.

Traditional Batch Synthesis:

The conventional batch synthesis of this compound typically involves the diazotization of 2-ethoxyaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced, commonly with stannous chloride (tin(II) chloride), to yield the desired product.

While this method is well-established, its scalability can be hampered by several factors. The handling of large quantities of potentially unstable diazonium salts in batch reactors poses significant safety risks, including the potential for exothermic decomposition. Moreover, the use of stoichiometric amounts of tin(II) chloride results in the formation of large quantities of tin-based waste, which requires specialized and costly disposal procedures. The reaction times for batch processes are also typically longer, encompassing the sequential steps of reagent addition, reaction, and work-up. nih.govresearchgate.net

Continuous Flow Synthesis:

A more modern approach utilizes continuous flow technology, where reagents are continuously pumped through a reactor, often a microreactor or a tube reactor. researchgate.netscite.aigoogle.com For the synthesis of this compound, a continuous flow process has been described involving the in-situ generation of the diazonium salt from 2-ethoxyaniline, followed immediately by reduction with sodium sulfite in a tandem loop reactor. researchgate.net

This method offers significant advantages in terms of efficiency and scalability. A reported continuous flow process for this compound boasts a high yield of 94% with a total residence time of less than 31 minutes. researchgate.net The small reactor volumes inherent to flow chemistry enhance heat and mass transfer, allowing for better temperature control and minimizing the risk of runaway reactions. patsnap.com This improved safety profile is a major advantage when dealing with energetic intermediates like diazonium salts. numberanalytics.com

Scalability in continuous flow is often achieved through "numbering-up" or "scaling-out," where multiple reactors are run in parallel, rather than increasing the size of a single reactor ("scaling-up"). nih.gov This modular approach allows for more flexible and predictable scaling from laboratory to pilot and industrial production. A patented continuous flow process for phenylhydrazine salts suggests a total reaction time of no more than 20 minutes, highlighting the potential for high throughput. justia.com

Interactive Data Table: Comparison of Synthetic Route Efficiency

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Typical Yield | Variable, often lower than flow processes | High (e.g., 94%) researchgate.net |

| Reaction Time | Several hours nih.gov | < 31 minutes researchgate.net |

| Scalability | Limited by safety and heat transfer | Readily scalable via numbering-up nih.gov |

| Process Control | More challenging | Precise control of parameters numberanalytics.com |

| Throughput | Lower | Higher justia.com |

Adherence to Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The choice of synthetic route for this compound has significant implications for its environmental footprint.

Traditional Batch Synthesis:

From a green chemistry perspective, the traditional batch synthesis using tin(II) chloride has several drawbacks. Tin and its compounds are considered hazardous, and the large quantities of tin-containing waste generated pose a significant environmental burden. The process also typically involves the use of large volumes of strong acids and organic solvents, contributing to a high Process Mass Intensity (PMI), a key green chemistry metric that measures the ratio of the total mass of materials used to the mass of the final product. numberanalytics.comacs.orgacsgcipr.org The energy consumption for heating and cooling large batch reactors can also be substantial. osti.gov

Continuous Flow Synthesis:

Interactive Data Table: Green Chemistry Assessment

| Green Chemistry Principle | Traditional Batch Synthesis (with SnCl₂) | Continuous Flow Synthesis (with Na₂SO₃) |

| Prevention (Waste) | High (tin salts, acid) | Lower (more benign byproducts) |

| Atom Economy | Lower due to stoichiometric metal reductant | Potentially higher |

| Less Hazardous Chemical Syntheses | Uses hazardous tin(II) chloride | Uses less hazardous sodium sulfite researchgate.net |

| Safer Chemistry | Higher risk with large-scale diazonium salts numberanalytics.com | Inherently safer with small reactor volumes patsnap.com |

| Safer Solvents and Auxiliaries | High solvent usage | Reduced solvent usage possible mdpi.com |

| Design for Energy Efficiency | Higher energy consumption for large reactors osti.gov | More energy-efficient due to better heat transfer patsnap.com |

| Use of Renewable Feedstocks | Not inherently addressed | Not inherently addressed |

| Reduce Derivatives | Standard diazotization process | In-situ generation avoids isolation of intermediates |

| Catalysis | Stoichiometric reductant | Not catalytic in the described process |

| Design for Degradation | Tin waste is persistent | Byproducts are more readily assimilated |

| Real-time analysis for Pollution Prevention | More challenging to implement | More amenable to in-line process analytical technology (PAT) |

| Inherently Safer Chemistry for Accident Prevention | Higher risk of thermal runaway | Lower risk due to small hold-up volume |

Chemical Reactivity and Transformation Pathways of 2 Ethoxyphenyl Hydrazine Hydrochloride

Fundamental Reactivity Profiles

The hydrazine (B178648) functional group is characterized by its strong nucleophilicity, which is often attributed to the "alpha effect"—the phenomenon where an atom bearing a lone pair of electrons adjacent to the nucleophilic center enhances its reactivity. researchgate.net In (2-Ethoxyphenyl)hydrazine (B99849), which is typically used as its hydrochloride salt, the free base can be liberated by treatment with a mild base. The resulting free hydrazine possesses two nitrogen atoms, but the terminal -NH2 group is significantly more nucleophilic and less sterically hindered than the nitrogen atom attached to the phenyl ring. Consequently, it is the primary site of nucleophilic attack. mdpi.com

The nucleophilicity of hydrazines is generally greater than that of corresponding amines. researchgate.net For instance, studies comparing the kinetics of reactions between various nucleophiles and electrophiles have shown that hydrazine's reactivity can be comparable to or even exceed that of methylamine, despite the latter having an electron-donating alkyl group. researchgate.net This enhanced reactivity makes the hydrazine moiety a potent nucleophile for forming new carbon-nitrogen and nitrogen-nitrogen bonds.

The ethoxyphenyl group in (2-Ethoxyphenyl)hydrazine primarily influences the electronic properties of the molecule. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to its electron-donating resonance effect. However, the hydrazino group is also a powerful activating group. Most synthetic applications of (2-Ethoxyphenyl)hydrazine prioritize the reactivity of the more potent hydrazine moiety.

While less common, the ethoxy group itself can participate in reactions. Under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr), the ether linkage can be cleaved to yield the corresponding phenol. Additionally, the aromatic ring can undergo electrophilic substitution, although controlling the regioselectivity can be challenging due to the presence of two activating groups. In synthetic routes involving related precursors like o-ethoxyphenol, the aromatic ring can undergo reactions such as the Mitsunobu reaction to form ether linkages or other electrophilic substitution reactions. acs.org

Formation of Hydrazones and Related Imine Derivatives

One of the most fundamental and widely utilized reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. This reaction is a cornerstone of its synthetic utility, often serving as the first step toward more complex molecular architectures.

(2-Ethoxyphenyl)hydrazine hydrochloride readily reacts with a broad range of aldehydes and ketones to form the corresponding (2-Ethoxyphenyl)hydrazones. wikipedia.org The reaction is typically carried out in an acidic or protic solvent, which catalyzes the dehydration step. researchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. uchile.cl This intermediate then undergoes acid-catalyzed dehydration to yield the stable C=N double bond of the hydrazone. chemtube3d.comquora.com

This transformation is highly efficient and serves as a reliable method for derivatizing carbonyl compounds. quora.com The resulting hydrazones are often crystalline solids, a property that was historically used for the isolation and characterization of aldehydes and ketones. quora.com

The formation of a hydrazone from a non-symmetrical ketone or an aldehyde results in a C=N double bond, which can lead to stereoisomerism. These isomers are designated as E (entgegen) or Z (zusammen), analogous to the E/Z notation for alkenes. chemtube3d.com The geometry of the final product is influenced by the steric and electronic properties of the substituents on both the hydrazine and the carbonyl precursor.

For hydrazones derived from aromatic hydrazides (aroyl hydrazones), crystallographic studies have frequently shown a strong preference for the E configuration around the imine bond. nih.gov This preference is generally attributed to minimized steric repulsion between the larger substituents on the carbon and nitrogen atoms. While specific stereochemical studies on hydrazones derived directly from (2-Ethoxyphenyl)hydrazine are not extensively detailed in the literature, similar principles of steric control are expected to apply, generally favoring the formation of the more stable E-isomer.

Cyclization Reactions for Heterocyclic Compound Synthesis

Arylhydrazines and their corresponding hydrazones are pivotal intermediates in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.gov this compound is particularly valuable in this regard, enabling access to important scaffolds like indoles and pyrazoles. hilarispublisher.com

The most renowned application of arylhydrazones is the Fischer indole (B1671886) synthesis. In this reaction, the (2-Ethoxyphenyl)hydrazone of an aldehyde or ketone is treated with a Brønsted or Lewis acid catalyst. This treatment initiates a cascade involving a ru.nlru.nl-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to construct the indole ring system. This pathway is a key strategy for producing substituted tryptophols and related pharmaceutical intermediates. researchbib.com

Furthermore, the reaction of (2-Ethoxyphenyl)hydrazine with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, provides a direct route to substituted pyrazoles. hilarispublisher.com The reaction proceeds via initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. Other cyclization strategies can lead to different heterocyclic systems, including azetidines, thiazolidines, and tetrazoles, by reacting the intermediate hydrazone with appropriate cyclizing agents. ekb.eg

Synthesis of Pyrazolines and Pyrazoles

The construction of pyrazole and its dihydro-derivative, pyrazoline, represents one of the most common applications of hydrazine derivatives. This compound serves as a key building block in these syntheses, typically by reacting with 1,3-dicarbonyl compounds or their synthetic equivalents.

The classical Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a β-dicarbonyl compound. youtube.com In the case of this compound, the reaction with a 1,3-diketone proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of aprotic dipolar solvents can enhance yields compared to traditional protic solvents like ethanol. mdpi.comnih.gov

Pyrazolines (specifically 2-pyrazolines) are synthesized through the reaction of hydrazines with α,β-unsaturated aldehydes or ketones, often referred to as chalcones. sci-hub.serevistabionatura.org The reaction can proceed through two primary mechanistic pathways: a direct aza-Michael (1,4-addition) of the hydrazine to the enone, followed by cyclization, or an initial condensation between the hydrazine and the ketone to form a hydrazone, which then undergoes intramolecular cyclization. chim.it

| Starting Material (with (2-Ethoxyphenyl)hydrazine HCl) | Reaction Type | Product Class | Example Product Structure |

| 1,3-Diketone (e.g., Acetylacetone) | Knorr-type Cyclocondensation | Pyrazole | 1-(2-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazole |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Cyclocondensation | Pyrazoline | 1-(2-Ethoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

| Acetylenic Ketone | Cyclocondensation | Pyrazole | 1-(2-Ethoxyphenyl)-5-phenyl-3-(alkynyl)-1H-pyrazole |

Formation of Thiadiazoles and Oxadiazoles (B1248032)

This compound is a precursor for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, though typically requiring conversion to an intermediate acid hydrazide or thiosemicarbazide (B42300).

For the synthesis of 1,3,4-oxadiazoles, a common route involves the cyclization of diacylhydrazine intermediates. researchgate.netnih.gov (2-Ethoxyphenyl)hydrazine would first be acylated with an appropriate acid chloride or carboxylic acid. A second, different acyl group is introduced, and the resulting diacylhydrazine is cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov

The synthesis of 1,3,4-thiadiazoles from this compound generally proceeds via a thiosemicarbazide intermediate. This is achieved by reacting the hydrazine with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic or basic conditions. For example, refluxing the thiosemicarbazide in an alkaline medium is a well-established method for forming 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols, which are in tautomeric equilibrium with their thione form, a derivative of the thiadiazole class. nih.gov

| Target Heterocycle | Key Intermediate from (2-Ethoxyphenyl)hydrazine | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | N-(2-Ethoxyphenyl)-N'-acyldihydrazide | Phosphorus Oxychloride, Thionyl Chloride |

| 1,3,4-Thiadiazole | 1-Acyl-4-(2-ethoxyphenyl)thiosemicarbazide | Sulfuric Acid, Sodium Hydroxide |

Derivatization to Triazoles and Triazolopyridines

The synthesis of 1,2,4-triazoles can be achieved through several established methods utilizing this compound. The Einhorn–Brunner reaction involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net Alternatively, the Pellizzari reaction condenses an amide with an acyl hydrazide. researchgate.net A more modern and efficient approach involves reacting hydrazine hydrochloride salts with stable, pre-formed oxamide-derived amidine reagents, which proceeds under mild conditions to give 1,5-disubstituted-1,2,4-triazoles with high regioselectivity. organic-chemistry.org

Triazolopyridines, specifically the differencebetween.comorganic-chemistry.orgquora.comtriazolo[1,5-a]pyridine scaffold, are typically synthesized from 2-hydrazinopyridine (B147025) precursors. nih.gov To utilize this compound, a synthetic strategy would first involve its incorporation into a pyridine (B92270) ring to form a 2-(N-(2-ethoxyphenyl)hydrazinyl)pyridine intermediate. This intermediate can then undergo intramolecular cyclization. For instance, reaction with an acid in the presence of a dehydrating agent like POCl₃ can facilitate the ring closure to the triazolopyridine system. google.com

Applications in Quinazoline (B50416) and Imidazopyridine Ring System Construction

This compound is an effective building block for more complex fused heterocyclic systems like quinazolines and imidazopyridines.

The synthesis of the quinazoline ring often involves the reaction of a hydrazine with derivatives of 2-aminobenzoic acid or 2-aminobenzonitrile. The hydrazine acts as the source for two adjacent nitrogen atoms in a new ring fused to the benzene (B151609) nucleus. Specifically, (2-Ethoxyphenyl)hydrazine can react with an appropriate anthranilic acid derivative to form a hydrazide, which upon heating, cyclizes to a quinazolinone. Further reactions can lead to fused triazoloquinazoline systems. For example, reacting a 2-ethoxy-4-hydrazinoquinazoline with acid chlorides can lead to the formation of 5-ethoxy- differencebetween.comorganic-chemistry.orgquora.comtriazolo[1,5-c]quinazolines via cyclization and subsequent Dimroth rearrangement. semanticscholar.orgccsenet.orgresearchgate.net

For imidazopyridines, the most common synthetic route is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. researchgate.net this compound can be used to synthesize a substituted 2-aminopyridine, which then serves as the substrate for the cyclization, leading to the formation of an N-1 substituted imidazo[1,2-a]pyridine.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. The reactions involving this compound can proceed through various pathways, including stepwise and concerted mechanisms, as well as pathways involving radical intermediates.

Elucidation of Concerted and Stepwise Mechanisms

Chemical reactions are broadly categorized as either stepwise, proceeding through one or more intermediates, or concerted, where bond breaking and formation occur in a single step. differencebetween.comquora.com Many of the cyclization reactions involving this compound are multistep processes.

Stepwise Pathways: The synthesis of pyrazolines from α,β-unsaturated ketones and hydrazines provides a classic example of a stepwise mechanism. chim.it The reaction initiates with either a nucleophilic attack of the hydrazine onto the carbonyl carbon (condensation pathway) or the β-carbon (aza-Michael addition pathway). Both routes involve the formation of a distinct intermediate (a hydrazone or an enamine-type adduct, respectively) before the final intramolecular cyclization and dehydration steps occur. sci-hub.sechim.it Similarly, the formation of oxadiazoles and triazoles from acylhydrazides involves sequential acylation and condensation-cyclization steps. researchgate.net

Concerted Pathways: While less common, concerted mechanisms can be involved in certain cyclization steps. For example, the oxidative cyclization of sugar hydrazones with iron (III) chloride has been proposed to proceed via a nitrilimine intermediate which then undergoes a 1,5-electrocyclization, a type of pericyclic reaction that is concerted, to form a triazoloquinazoline ring. semanticscholar.org Another example is the potential for a 6π-electrocyclization of a (Z)-hydrazone intermediate in the enantioselective synthesis of 2-pyrazolines. chim.it

| Reaction | Proposed Mechanism Type | Key Feature |

| Pyrazoline Synthesis (from enone) | Stepwise | Formation of a stable hydrazone or aza-Michael adduct intermediate. chim.it |

| Pyrazole Synthesis (from diketone) | Stepwise | Initial condensation followed by cyclization and dehydration. youtube.com |

| Triazoloquinazoline Synthesis | Stepwise with Concerted Step | Formation of a nitrilimine followed by a concerted 1,5-electrocyclization. semanticscholar.org |

Exploration of Radical Pathways in Hydrochlorination Reactions

While hydrochlorination itself is typically an ionic electrophilic addition, radical pathways are highly relevant in other reactions of hydrazines, such as their oxidation or certain metal-catalyzed cyclizations. The oxidation of hydrazines by one-electron oxidants is known to generate hydrazyl free radicals. researchgate.net

For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles is initiated by the formation of a hydrazonyl radical. organic-chemistry.org This radical species then undergoes cyclization. Studies on the oxidation of substituted hydrazines by metal complexes like hexachloroiridate(IV) have shown that the mechanism involves the formation of hydrazyl free radicals in the rate-determining steps. researchgate.net These radicals are then rapidly oxidized in subsequent steps. Therefore, while not a feature of the hydrochlorination process to make the salt, radical mechanisms are a key aspect of the reactivity of the (2-Ethoxyphenyl)hydrazine molecule itself, particularly in oxidative environments or in the presence of transition metal catalysts.

Applications in Organic Synthesis and Advanced Materials Chemistry

(2-Ethoxyphenyl)hydrazine (B99849) Hydrochloride as a Key Building Block in Organic Synthesis

(2-Ethoxyphenyl)hydrazine hydrochloride serves as a fundamental starting material for the construction of complex molecular architectures. The interplay between the nucleophilic hydrazine (B178648) group and the substituted aromatic ring allows for the synthesis of a diverse range of compounds.

A significant application of substituted phenylhydrazines is in the synthesis of indole-containing scaffolds, which are prevalent in many biologically active compounds. The Fischer indole (B1671886) synthesis, a classic acid-catalyzed reaction between a phenylhydrazine (B124118) and a ketone or aldehyde, is a primary method for constructing the indole ring system. wikipedia.orgbyjus.comjk-sci.comorganic-chemistry.org

A notable example of the utility of a close structural analog, (2-ethylphenyl)hydrazine (B189390) hydrochloride, is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. niscpr.res.iniosrjournals.org In this process, (2-ethylphenyl)hydrazine hydrochloride is reacted with a suitable carbonyl-containing compound, such as 2,3-dihydrofuran (B140613) or 4-hydroxybutyraldehyde, to form 7-ethyltryptophol, a key intermediate for Etodolac. niscpr.res.iniosrjournals.orgresearchgate.net The reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole core. wikipedia.org The synthesis of Etodolac highlights the importance of substituted phenylhydrazines in accessing valuable pharmaceutical agents. researchgate.net

Research has focused on optimizing the synthesis of these intermediates to improve yield and purity. niscpr.res.iniosrjournals.orgresearchgate.net The choice of acid catalyst and solvent system has been shown to significantly impact the reaction outcome, with sulfuric acid in a mixture of N,N-dimethylacetamide (DMAc) and water being an effective combination for the synthesis of 7-ethyltryptophol. niscpr.res.in

Table 1: Synthesis of 7-Ethyltryptophol using (2-Ethylphenyl)hydrazine Hydrochloride

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (2-Ethylphenyl)hydrazine hydrochloride | 2,3-Dihydrofuran | H₂SO₄ | DMAc-H₂O (1:1) | 80 | 69 | niscpr.res.in |

The reactivity of this compound is also leveraged in the synthesis of pyrazole (B372694) derivatives. mdpi.comorganic-chemistry.orgnih.govmdpi.comnih.gov Pyrazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. They are typically synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.govmdpi.com The substitution pattern on the phenylhydrazine can influence the regioselectivity of the cyclization reaction. mdpi.comnih.gov

The reactivity of this compound also extends to the synthesis of various specialty chemicals, including dyes. Hydrazine derivatives are known precursors in the production of certain classes of dyes. uctm.edu The synthesis of bis(dichlorotriazine) reactive dyes, for instance, involves the coupling of different aromatic amines, and substituted hydrazines can be incorporated into such structures to modify their colorimetric properties and photostability. uctm.edu

Development of Bioorthogonal Probes and Ligation Strategies Utilizing Hydrazine Functionality

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.gov The hydrazine functional group is a key player in this field due to its ability to react selectively with aldehydes and ketones to form stable hydrazone linkages. wikipedia.orgescholarship.org This reaction, known as hydrazone ligation, is one of the foundational bioorthogonal reactions and has been widely used for the labeling and detection of biomolecules. nih.govescholarship.org

While specific bioorthogonal probes incorporating a (2-Ethoxyphenyl)hydrazine moiety are not extensively documented in the provided search results, the general principles of hydrazine-based bioorthogonal chemistry are well-established. wikipedia.orgnih.govescholarship.orgoregonstate.edu The ethoxy group at the ortho position could potentially modulate the reactivity and solubility of such probes. The development of fluorogenic probes, where the fluorescence is turned on upon reaction with the target biomolecule, is an active area of research. nih.gov Hydrazine-containing dyes, such as those based on the BODIPY scaffold, have been synthesized and their photophysical properties studied, indicating the potential for creating advanced imaging agents. nih.gov

Use as a Reagent in Catalytic Transformations

This compound can also be employed as a reagent in various catalytic transformations, which are central to modern organic synthesis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Arylhydrazines can participate in these reactions as coupling partners. For instance, palladium-catalyzed reactions have been developed for the C-N coupling of aryl halides with hydrazine to form arylhydrazines. nih.govresearchgate.netosti.gov Copper-catalyzed systems have also been employed for similar transformations. researchgate.net These methods provide efficient routes to substituted hydrazines that might be difficult to access through other means.

N-tosylhydrazones, which can be derived from hydrazines, are also versatile reagents in metal-catalyzed cross-coupling reactions. byjus.com

Table 2: Examples of Metal-Catalyzed Reactions with Hydrazine Derivatives

| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling | Palladium-based | Aryl Halide, Hydrazine | Arylhydrazine | nih.govosti.gov |

| C-N Cross-Coupling | Copper-based | Aryl Halide, Hydrazine | Arylhydrazine | researchgate.net |

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials. rsc.org The use of directing groups can control the regioselectivity of these reactions. rsc.org While specific examples involving this compound are not detailed in the search results, the hydrazine moiety can potentially act as a directing group in certain C-H activation reactions. The development of methods for the distal C-H functionalization of alkoxyarenes using photoredox catalysis represents a related area of research. rsc.org

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxyphenyl Hydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for detailing the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (2-Ethoxyphenyl)hydrazine (B99849) hydrochloride offers a wealth of information regarding the number and electronic environment of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydrazine (B178648) moiety protons.

The aromatic region, typically observed between 6.8 and 7.5 parts per million (ppm), displays a complex pattern due to the ortho-disubstitution on the benzene (B151609) ring. The protons on the aromatic ring are chemically non-equivalent and exhibit spin-spin coupling, leading to a series of doublets and triplets. The specific chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing hydrazine group.

The ethoxy group gives rise to two characteristic signals: a quartet around 4.0-4.2 ppm corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet around 1.3-1.5 ppm for the methyl protons (-CH₃). The multiplicity of these signals is a direct result of coupling with the adjacent protons.

The protons of the hydrazine group (-NH-NH₃⁺) are often observed as broad signals due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atoms. Their chemical shifts can vary significantly depending on the solvent and concentration. In the hydrochloride salt, the presence of the additional proton on the hydrazine moiety leads to a downfield shift of these signals.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Ethoxyphenyl)hydrazine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 6.8 - 7.5 | Multiplet | - |

| -O-CH₂- | 4.0 - 4.2 | Quartet | ~7.0 |

| -CH₃ | 1.3 - 1.5 | Triplet | ~7.0 |

| -NH-NH₃⁺ | Variable (Broad) | Singlet (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments in the molecule. The aromatic region of the ¹³C NMR spectrum of this compound shows six signals, corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the ethoxy group (C-O) is typically found at a downfield chemical shift (around 150-160 ppm) due to the deshielding effect of the oxygen atom. The carbon atom bonded to the hydrazine group also experiences a distinct chemical shift.

The ethoxy group carbons are observed at higher field, with the methylene carbon (-O-CH₂-) appearing around 63-65 ppm and the methyl carbon (-CH₃) at approximately 15 ppm. Decoupling techniques are commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 63 - 65 |

| -CH₃ | ~15 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. organicchemistrydata.orglibretexts.orghw.ac.uk Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Analogs

The introduction of fluorine atoms into the structure of this compound provides a powerful spectroscopic handle for further analysis. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated derivatives. wikipedia.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, allowing for the differentiation of fluorine atoms at various positions on the aromatic ring. nih.govazom.com

For instance, in a monofluorinated analog, the position of the fluorine substituent (ortho, meta, or para to the ethoxy or hydrazine groups) can be unequivocally determined from the ¹⁹F chemical shift. Furthermore, spin-spin coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei provides valuable information about the connectivity of the molecule. wikipedia.orgacs.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR spectra provide a wealth of information, complex molecules can exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals over two frequency axes, revealing correlations between different nuclei. numberanalytics.comweebly.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbon atoms, which is invaluable for tracing out the carbon skeleton. slideshare.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. numberanalytics.com

By employing a combination of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

Vibrational Band Assignment for Functional Groups

The IR spectrum of this compound displays a series of absorption bands that can be assigned to specific vibrational modes of its functional groups.

N-H Stretching: The hydrazine hydrochloride moiety gives rise to broad and strong absorption bands in the region of 3200-2600 cm⁻¹. These bands are characteristic of the stretching vibrations of the N-H bonds in the hydrazinium (B103819) ion (-NH₃⁺). The broadness of these peaks is due to hydrogen bonding. acs.orgnist.govnist.govresearchgate.net

C-H Stretching: The aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group are observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several sharp bands in the 1600-1450 cm⁻¹ region. ijsdr.org

C-O Stretching: The strong absorption band corresponding to the C-O stretching of the ethoxy group is usually found in the range of 1250-1200 cm⁻¹.

N-N Stretching: The N-N stretching vibration is often weak and can be difficult to identify, but it is expected to appear in the 1100-1000 cm⁻¹ region. ijsdr.org

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydrazinium ion (-NH₃⁺) | N-H Stretching | 3200 - 2600 (broad, strong) |

| Aromatic C-H | C-H Stretching | 3100 - 3000 (sharp) |

| Aliphatic C-H (ethoxy) | C-H Stretching | 2980 - 2850 (sharp) |

| Aromatic C=C | C=C Stretching | 1600 - 1450 (sharp) |

| Ether (C-O-C) | C-O Stretching | 1250 - 1200 (strong) |

| Hydrazine (N-N) | N-N Stretching | 1100 - 1000 (weak) |

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound, the active component is the (2-ethoxyphenyl)hydrazinium cation (C₈H₁₂N₂O⁺).

HRMS analysis would be expected to confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated exact mass. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass Data for (2-Ethoxyphenyl)hydrazine Cation This table presents the calculated exact masses for the molecular ion, which would be confirmed experimentally using HRMS.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Cation (M⁺) | [C₈H₁₂N₂O]⁺ | 152.09496 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is imparted with excess energy, causing it to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information about the molecule's structure. While a specific experimental spectrum for this compound is not detailed in publicly available literature, a plausible fragmentation pathway can be predicted based on established principles for aromatic ethers and hydrazines. miamioh.edu

The fragmentation of the (2-ethoxyphenyl)hydrazine molecular ion (m/z 152) would likely proceed through several key pathways:

Loss of Ethylene (B1197577): A characteristic fragmentation for ethoxy-substituted aromatic compounds involves a rearrangement reaction to eliminate a neutral molecule of ethylene (C₂H₄, 28 Da). researchgate.net This would result in the formation of a 2-hydroxyphenylhydrazine radical cation at m/z 124.

Cleavage of the N-N Bond: The relatively weak nitrogen-nitrogen single bond can undergo homolytic cleavage. This would lead to the formation of a 2-ethoxyphenylaminyl radical cation (m/z 136) or an amino radical cation (m/z 31).

Alpha-Cleavage of the Ether: Cleavage of the bond between the ethyl group and the oxygen atom can result in the loss of an ethyl radical (•C₂H₅, 29 Da), producing an ion at m/z 123.

Cleavage of the Aromatic Ring: The stable aromatic ring can also fragment, although this typically results in lower abundance ions. A common fragmentation is the loss of CO or CHO from phenolic-type ions formed after initial fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for (2-Ethoxyphenyl)hydrazine This table outlines the plausible fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion (M⁺• at m/z 152).

| Proposed Fragment Ion | m/z (Nominal) | Neutral Loss |

|---|---|---|

| [M - C₂H₄]⁺• | 124 | Ethylene (28 Da) |

| [M - •C₂H₅]⁺ | 123 | Ethyl radical (29 Da) |

| [C₆H₄O]⁺• | 92 | Ethylene + N₂ (56 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring.

The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic system. Compared to unsubstituted benzene, which has absorption bands around 204 nm and 256 nm, the presence of the ethoxy (-OC₂H₅) and hydrazine (-NHNH₂) groups as auxochromes is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is due to the extension of the conjugated π-system by the lone pair electrons on the oxygen and nitrogen atoms. Hydrazine derivatives often require derivatization to produce colored compounds for analysis in the visible region, but the parent compound will absorb in the UV range. researchgate.net

Table 3: Expected Electronic Transitions for (2-Ethoxyphenyl)hydrazine in a Non-polar Solvent

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* (E-band) | Phenyl Ring | ~210 - 240 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules, including how they pack together in the crystal lattice. Although a specific crystal structure for this compound is not available in open literature, its expected structural features can be inferred from analyses of similar hydrazine derivatives and hydrochloride salts. nih.govnih.gov

A crystallographic study would reveal the exact geometric parameters of the molecule. The phenyl ring is expected to be largely planar. The hydrazine moiety (-NH-NH₃⁺) would adopt a specific conformation, and the torsion angles involving the C-N-N-H bonds would define its geometry. The ethoxy group also possesses conformational flexibility, primarily around the C(aryl)-O and O-C(ethyl) bonds. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ethoxy group would be a key conformational parameter. nih.gov

Table 4: Expected Geometric Parameters for this compound This table lists typical bond lengths and angles for the key functional groups, based on data from analogous structures in crystallographic databases.

| Parameter | Functional Group | Expected Value |

|---|---|---|

| Bond Length | C(aryl)-C(aryl) | ~1.39 Å |

| Bond Length | C(aryl)-O | ~1.37 Å |

| Bond Length | O-C(ethyl) | ~1.43 Å |

| Bond Length | C(aryl)-N | ~1.45 Å |

| Bond Length | N-N | ~1.45 Å |

| Bond Angle | C-O-C | ~118° |

The solid-state structure of this compound is dominated by strong intermolecular interactions, which dictate the crystal packing. As an ammonium (B1175870) salt, the hydrazinium group is a potent hydrogen bond donor, while the chloride anion (Cl⁻) is an effective hydrogen bond acceptor. ias.ac.in

Table 5: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (Hydrazinium) | Cl⁻ (Chloride) | Strong charge-assisted interaction forming the primary structural network. |

| Hydrogen Bond | C-H (Aromatic/Ethyl) | O (Ether) | Weaker interaction contributing to crystal packing efficiency. |

| C-H···π Interaction | C-H (Aromatic/Ethyl) | Phenyl Ring (π-system) | Interaction where a C-H bond points towards the face of an aromatic ring. |

Computational Chemistry and Theoretical Studies on 2 Ethoxyphenyl Hydrazine Hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method for studying the structural and electronic properties of medium-sized organic molecules. imist.ma Calculations are often performed using functionals like B3LYP, which balances accuracy and computational cost, combined with basis sets such as 6-31G(d,p) to achieve precise predictions. imist.maconicet.gov.ar

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Ethoxyphenyl)hydrazine (B99849) hydrochloride, this process involves adjusting the bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible.

Table 1: Predicted Optimized Geometric Parameters for (2-Ethoxyphenyl)hydrazine Hydrochloride (Note: These are illustrative values based on DFT calculations of analogous phenylhydrazine (B124118) structures. Actual values may vary.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (aryl) | ~1.36 Å | |

| O-C (ethyl) | ~1.43 Å | |

| C-N | ~1.42 Å | |

| N-N | ~1.45 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C | ~118° | |

| C-N-N | ~115° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net In this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, while the protonated hydrazine (B178648) group would lower the LUMO energy, likely resulting in a moderately reactive molecule. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the application of FMO theory.)

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -5.8 eV |

| LUMO Energy (E_LUMO) | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Analysis of the charge distribution provides insights into the electrostatic potential and polarity of a molecule. Methods like Mulliken population analysis can be used to assign partial charges to each atom, revealing the electron-donating or electron-withdrawing effects of substituent groups. asianpubs.orgcolab.ws

For this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The protonation of the hydrazine group results in a delocalized positive charge across the -NH2-NH3+ moiety. The phenyl ring's charge distribution is influenced by the ortho-ethoxy group. This detailed charge map is essential for understanding intermolecular interactions, such as hydrogen bonding and solvation. nih.govresearchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: These are representative theoretical values.)

| Atom | Predicted Mulliken Charge (e) |

| O (ethoxy) | -0.60 |

| N (attached to ring) | -0.25 |

| N (terminal, protonated) | -0.45 (avg. over NH3+) |

| C (attached to O) | +0.45 |

| C (attached to N) | +0.15 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with the surrounding environment. nih.govresearchgate.net

For this compound, MD simulations can explore the rotational freedom around the C-O, C-N, and N-N bonds. This allows for the sampling of various low-energy conformations accessible at a given temperature. In an aqueous solution, simulations can model the hydration shell around the molecule, showing how water molecules interact with the polar ethoxy group and the charged hydrazinium (B103819) ion. Such simulations typically utilize force fields like CHARMM or AMBER to define the potential energy of the system. nih.gov The results can reveal the predominant conformations in solution and the dynamic nature of the hydrogen bonding network between the molecule and solvent.

Computational Mechanistic Studies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. researchgate.net

To understand how this compound participates in a chemical reaction, such as the formation of a hydrazone or acting as a reducing agent, computational methods can be used to map the potential energy surface connecting reactants to products. researchgate.netarxiv.org This involves identifying the structures of all intermediates and, crucially, the transition states (TS).

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate the TS geometry and its unique imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that governs the reaction rate. For instance, in a condensation reaction with an aldehyde, the mechanism would involve nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. Computational studies can model each step, providing detailed energetic and structural information that is often difficult to obtain experimentally. researchgate.netarxiv.org

Energy Profile Analysis for Reaction Kinetics

The Fischer indole (B1671886) synthesis commences with the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by a crucial acid-catalyzed tautomerization to an enamine intermediate. The key step in this synthesis is a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is typically the rate-determining step. mdpi.comnumberanalytics.comwikipedia.org This rearrangement leads to the formation of a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. mdpi.comwikipedia.org

The nature and position of substituents on the phenylhydrazine ring can significantly influence the energy profile. For instance, electron-donating groups, such as the ethoxy group in (2-Ethoxyphenyl)hydrazine, can affect the electron density of the aromatic ring and the hydrazine moiety, thereby influencing the stability of intermediates and the activation energy of the rearrangement step. nih.gov Theoretical studies have shown that substituents can alter the energy barriers of the reaction, thus affecting the reaction rate and, in some cases, the regioselectivity of the cyclization. nih.gov

A generalized energy profile for a reaction like the Fischer indole synthesis would feature local energy minima corresponding to the reactants, intermediates (phenylhydrazone, enamine), and products. These are connected by transition states, which represent the highest energy points along the reaction coordinate between two minima. The difference in energy between the reactants and the highest energy transition state determines the activation energy of the reaction.

Table 1: Key Steps in the Fischer Indole Synthesis and Their Energetic Considerations

| Step | Description | Energetic Significance |

| 1. Phenylhydrazone Formation | Reaction of phenylhydrazine with a carbonyl compound. | Generally a reversible and relatively low-energy process. |

| 2. Tautomerization | Conversion of the phenylhydrazone to its enamine tautomer. | Acid catalysis is typically required to lower the energy barrier for this step. |

| 3. nih.govnih.gov-Sigmatropic Rearrangement | Concerted rearrangement of the enamine to form a C-C bond. | This is often the rate-determining step with the highest activation energy. |

| 4. Cyclization and Aromatization | Intramolecular cyclization followed by the elimination of ammonia to form the stable indole ring. | These final steps are typically energetically favorable, leading to the stable aromatic product. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Hydrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities and for optimizing lead compounds. Numerous QSAR studies have been conducted on hydrazine derivatives to explore their therapeutic potential, including their anticancer and antimicrobial activities.

QSAR models are built by correlating physicochemical descriptors of molecules with their experimentally determined biological activities. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For instance, a QSAR study on a series of benzylidene hydrazine benzamide (B126) derivatives as potential anticancer agents against human lung cancer cell line A549 revealed a significant correlation between the compounds' physicochemical properties and their cytotoxic activity. The best-derived QSAR equation highlighted the importance of descriptors such as the logarithm of solubility (Log S), rerank score, and molar refractivity (MR) in determining the anticancer potency. unair.ac.idjppres.com

In the realm of antimicrobial research, QSAR studies have been applied to various hydrazide-hydrazone derivatives. These studies have identified key structural features that contribute to antibacterial and antifungal activities. nih.govnih.gov For example, research on arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents demonstrated a good correlation between the compounds' pMIC (negative logarithm of the minimum inhibitory concentration) values and physicochemical parameters like hydrophobicity (ClogP), aqueous solubility (LogS), and topological polar surface area. researchgate.net

Similarly, QSAR studies on quinoline (B57606) hydrazones as inhibitors of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis have provided insights into the structural requirements for anti-TB activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models based on the steric and electrostatic fields of the molecules. dovepress.com

The findings from these QSAR studies on diverse hydrazine derivatives can offer valuable guidance for the design of novel this compound analogs with potentially enhanced biological activities. By understanding the key molecular descriptors that govern a particular activity, medicinal chemists can strategically modify the lead structure to improve its therapeutic profile.

Table 2: Examples of QSAR Studies on Hydrazine Derivatives

| Compound Class | Biological Activity | Key Descriptors in QSAR Model | Reference(s) |

| Benzylidene hydrazine benzamides | Anticancer (Lung Cancer) | Log S, rerank score, Molar Refractivity | unair.ac.idjppres.com |

| Hydrazide-hydrazones | Antimicrobial | Hydrophobicity, Electronic properties | nih.govnih.gov |

| Arylidene (benzimidazol-1-yl)acetohydrazones | Antibacterial | ClogP, LogS, Topological Polar Surface Area | researchgate.net |

| Quinoline Hydrazones | Antitubercular (InhA inhibitors) | Steric and Electrostatic Fields (CoMFA/CoMSIA) | dovepress.com |

| Quinazolinone hydrazine derivatives | Anticancer (Tyrosine Kinase Inhibitors) | Docking scores, Molecular dynamics simulations | nih.gov |

Future Research Directions and Emerging Frontiers

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research concerning (2-Ethoxyphenyl)hydrazine (B99849) hydrochloride and its derivatives is expected to prioritize the development of more environmentally benign and sustainable methodologies.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajgreenchem.comminarjournal.com The application of microwave technology to the synthesis of hydrazones and subsequent heterocyclic compounds from (2-Ethoxyphenyl)hydrazine hydrochloride can significantly reduce reaction times, often from hours to minutes, and improve yields. ajgreenchem.comminarjournal.com

Solvent-Free and Grinding Methods: The elimination of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions, such as manual grinding or ball milling, for the condensation of this compound with carbonyl compounds presents a promising avenue for reducing waste and environmental impact. mdpi.com These methods are not only ecologically advantageous but also offer operational simplicity and energy efficiency. mdpi.com

Reusable Catalysts: The use of recyclable catalysts, such as L-proline, has been shown to be effective in the synthesis of hydrazide derivatives. mdpi.com Exploring the application of such catalysts in reactions involving this compound could lead to more sustainable and cost-effective processes, as the catalyst can be recovered and reused for multiple cycles without a significant loss in activity. mdpi.com

Diversification of Heterocyclic Scaffolds Accessible from this compound

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, with indoles and pyrazoles being the most prominent. Future research will likely focus on expanding the repertoire of accessible heterocyclic scaffolds.

Table 1: Prominent Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Synthetic Method | Key Reactants |

| Indoles | Fischer Indole (B1671886) Synthesis | Ketones or Aldehydes |

| Pyrazoles | Knorr Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl Compounds |

| Pyrazoles | Microwave-Assisted Synthesis | Metal-Acetylacetonate and -Dibenzylideneacetonate |

Indole Synthesis: The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus from phenylhydrazines. wikipedia.orgorganic-chemistry.orgijarsct.co.innih.govnih.gov The reaction of this compound with various ketones and aldehydes under acidic conditions provides a direct route to a wide range of substituted indoles. wikipedia.orgijarsct.co.in One-pot procedures, where the hydrazone is formed in situ, further streamline this process. ijarsct.co.inresearchgate.net Future work will likely explore the use of novel acid catalysts and reaction conditions to improve the efficiency and scope of this reaction for accessing complex indole derivatives. organic-chemistry.orgnih.gov

Pyrazole Synthesis: Pyrazoles are another important class of heterocycles readily accessible from hydrazine (B178648) derivatives. nih.govmdpi.comorganic-chemistry.orgnih.govnih.govyoutube.com The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method. youtube.com More recent developments include microwave-assisted methods that enable the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate to furnish 1,3,5-trisubstituted pyrazoles. nih.gov The use of this compound in these reactions allows for the introduction of the 2-ethoxyphenyl moiety at the N1 position of the pyrazole ring, a common feature in many biologically active molecules.

Other Heterocycles: Beyond indoles and pyrazoles, this compound can serve as a precursor to other heterocyclic systems. researchgate.net For instance, hydrazides derived from this compound can be utilized in the synthesis of 1,3,4-oxadiazoles, thiazolidinones, and other five-membered heterocycles. researchgate.netmdpi.comnih.gov The exploration of multi-component reactions involving this compound is another promising area for the efficient construction of complex heterocyclic frameworks. nih.gov

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The integration of experimental and computational techniques offers a powerful approach to elucidate these mechanisms.

Fischer Indole Synthesis Mechanism: While the general mechanism of the Fischer indole synthesis is understood to proceed through a phenylhydrazone intermediate followed by a mdpi.commdpi.com-sigmatropic rearrangement, the finer details, particularly with substituted phenylhydrazines, warrant further investigation. wikipedia.orgnih.govnih.gov For methoxy-substituted phenylhydrazones, abnormal reaction products have been observed, indicating that the substituent can influence the regioselectivity of the cyclization step. nih.gov Detailed kinetic studies, coupled with isotopic labeling experiments, can provide valuable insights into the rate-determining steps and the factors that govern product distribution. nih.gov Some research suggests that the carbon-carbon bond formation is the rate-determining step in the Robinson mechanism. nih.gov

Kinetic Analysis: Experimental techniques such as spectrophotometry can be employed to monitor the kinetics of reactions involving this compound. researchgate.net Kinetic studies on the oxidation of substituted hydrazines have revealed that the reactivity is influenced by the nature of the substituent. researchgate.net Similar studies on reactions involving this compound can help in quantifying the effect of the 2-ethoxy group on reaction rates and provide data for optimizing reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable tools for probing reaction pathways and transition state structures. mdpi.com Theoretical studies can complement experimental findings by providing a molecular-level understanding of the reaction mechanism. For instance, computational modeling can be used to rationalize the formation of unexpected products in the Fischer indole synthesis or to predict the most favorable reaction pathways for the formation of different heterocyclic scaffolds.

Development of Automated and High-Throughput Synthetic Platforms for this compound Derivatives

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms.

Continuous-Flow Synthesis: As mentioned earlier, continuous-flow technology is well-suited for the safe and efficient synthesis of hydrazine derivatives. researchgate.netlookchem.comrsc.org The development of a dedicated continuous-flow platform for the synthesis of a library of this compound derivatives would enable rapid access to a wide range of analogs for biological screening. This could involve the automated feeding of different carbonyl compounds into a flow reactor containing this compound to generate a diverse set of hydrazones, which can then be cyclized in-line to produce the desired heterocyclic products.

High-Throughput Screening: The principles of high-throughput synthesis can be applied to the diversification of heterocyclic scaffolds from this compound. organic-chemistry.org This would involve the use of robotic liquid handling systems to perform a large number of reactions in parallel in microtiter plates. Multi-component reactions are particularly amenable to this approach, allowing for the rapid generation of molecular complexity from simple starting materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Ethoxyphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via refluxing substituted phenylhydrazine hydrochlorides with carbonyl precursors in ethanol. For example, analogous derivatives (e.g., 2-chlorophenylhydrazine hydrochloride) are refluxed with benzylideneacetone in ethanol for 6–8 hours, yielding pyrazoline derivatives . Key parameters include:

- Solvent : Ethanol enhances solubility and stabilizes intermediates.

- Temperature : Prolonged reflux (≥6 hours) ensures complete cyclization.

- Stoichiometry : Equimolar ratios of hydrazine and carbonyl precursors minimize side products.

- Yield Optimization : Crystallization from ethanol improves purity (typical yields: 70–85%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy group at C2 via H NMR: δ 1.4–1.5 ppm for –OCHCH; aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 201.1 for CHNOCl) .

- Infrared (IR) Spectroscopy : Identify N–H stretches (3100–3300 cm) and C–O–C vibrations (1240–1270 cm) .

- Elemental Analysis : Ensure Cl content matches theoretical values (e.g., ~20.5% for CHNOCl) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : The compound is hemolytic and suspected carcinogenic (LD in rodents: 25–2100 mg/kg). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in airtight containers with desiccants to prevent hydrolysis .

- Waste Disposal : Neutralize with calcium hypochlorite (10% w/v) to degrade hydrazine residues .

Advanced Research Questions

Q. How do electronic effects of the ethoxy group influence reactivity in heterocyclic synthesis?

- Methodological Answer : The –OCHCH group at C2 is electron-donating, enhancing nucleophilicity of the hydrazine moiety. This facilitates:

- Cyclocondensation : With α,β-unsaturated ketones (e.g., chalcones) to form pyrazolines, where regioselectivity is controlled by steric and electronic factors .

- Mechanistic Insight : DFT calculations can model charge distribution (e.g., Mulliken charges on N–NH group) to predict reaction pathways .

- Experimental Validation : Compare reaction rates with non-ethoxy analogs (e.g., 2-chlorophenyl derivatives) to quantify electronic effects .

Q. What strategies resolve contradictions in spectral data for hydrazine hydrochloride derivatives?